2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid
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Overview
Description
2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid is an organic compound that belongs to the class of phenylbutanoic acids It is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of 2-fluoro-4-(trifluoromethyl)phenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki-Miyaura cross-coupling, to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for 2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biological processes. For example, it may interact with peroxisome proliferator-activated receptors, affecting lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid is unique due to the specific arrangement of the fluoro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10F4O2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-2-7(10(16)17)8-4-3-6(5-9(8)12)11(13,14)15/h3-5,7H,2H2,1H3,(H,16,17) |
InChI Key |
BYRPKURSEQZIOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
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